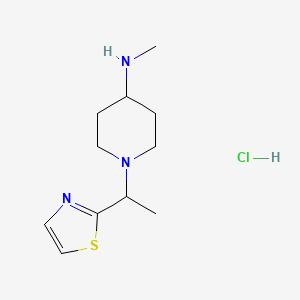

N-Methyl-1-(1-(thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride

Description

N-Methyl-1-(1-(thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride (CAS: 1353954-34-3) is a tertiary amine derivative featuring a piperidine core substituted with a methyl group and a 1-(thiazol-2-yl)ethyl moiety. Its molecular formula is C₁₁H₂₀ClN₃S, with a molecular weight of 261.82 g/mol . The compound is stored under inert atmospheric conditions at room temperature and is currently out of stock, though availability updates can be requested .

Safety data classify it under hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), necessitating precautions like protective equipment and proper ventilation during handling .

Properties

IUPAC Name |

N-methyl-1-[1-(1,3-thiazol-2-yl)ethyl]piperidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3S.ClH/c1-9(11-13-5-8-15-11)14-6-3-10(12-2)4-7-14;/h5,8-10,12H,3-4,6-7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSFSKAWNGYUSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CS1)N2CCC(CC2)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289385-60-9 | |

| Record name | 4-Piperidinamine, N-methyl-1-[1-(2-thiazolyl)ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289385-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(1-(thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride typically involves the following steps:

Formation of the Thiazole Moiety: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides under acidic conditions.

Attachment to Piperidine: The thiazole moiety is then attached to the piperidine ring via a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.

Methylation: The final step involves the methylation of the amine group on the piperidine ring using methyl iodide or a similar methylating agent.

Industrial Production Methods

In an industrial setting, the production of N-Methyl-1-(1-(thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(1-(thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced amine derivatives.

Substitution: Alkylated or acylated thiazole derivatives.

Scientific Research Applications

Neuropharmacology

Research indicates that N-Methyl-1-(1-(thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride has notable effects on neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions suggest its potential as a therapeutic agent for mood disorders and other neuropsychiatric conditions. Preliminary studies have shown that this compound may influence behavior and mood regulation, warranting further investigation into its mechanisms of action and therapeutic efficacy.

Antimicrobial Properties

The thiazole ring present in the compound is often associated with antimicrobial properties. Studies suggest that compounds containing thiazole structures exhibit activity against various bacteria and fungi. Thus, N-Methyl-1-(1-(thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride may also possess similar antimicrobial effects, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

Given the structural characteristics of the compound, it may also exhibit anti-inflammatory properties. The thiazole moiety is known for its involvement in pathways that regulate inflammation, which could be beneficial in treating inflammatory diseases.

Synthesis and Modification

The synthesis of N-Methyl-1-(1-(thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride involves several steps that require careful optimization to achieve high yields and purity. The synthetic route typically includes:

- Formation of the thiazole ring.

- Alkylation of piperidine derivatives.

- Hydrochloride salt formation.

Each step is critical for ensuring the compound's biological activity and stability .

Interaction Studies

Interaction studies have focused on the binding affinity of N-Methyl-1-(1-(thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride to various receptors, particularly serotonin receptors. These studies are essential for understanding the compound's pharmacodynamics and potential side effects associated with its therapeutic use.

Case Study 1: Neuropharmacological Effects

A study examining the effects of thiazole derivatives on serotonin receptor modulation found that certain modifications led to increased receptor affinity, suggesting that similar modifications to N-Methyl derivatives could enhance therapeutic efficacy in treating mood disorders .

Case Study 2: Antimicrobial Activity

Research on thiazole compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This highlights the potential of N-Methyl derivatives as candidates for new antibiotic therapies .

Mechanism of Action

The mechanism of action of N-Methyl-1-(1-(thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperidine ring enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-4-amine Hydrochloride

Structure : Replaces the thiazole ring with a pyrazine (C₄H₃N₂) group.

Molecular Formula : Estimated as C₁₂H₂₀ClN₅ (exact formula unspecified in evidence) .

Purity : 95% (HPLC) .

Availability : Available in 1g, 5g, 25g, and 100g quantities .

Safety : Shares similar handling precautions (e.g., P201, P210 codes for avoiding heat/ignition sources) but lacks explicit hazard code documentation in the provided evidence .

Key Differences :

n-Methyl-1-(pyrazin-2-yl)piperidin-4-amine (Discontinued Analog)

Structure : Lacks the ethyl group and hydrochloride salt present in the thiazole compound.

Status : Discontinued, as per CymitQuimica’s catalog .

Implications : The ethyl substitution in the thiazole/pyrazine derivatives likely improves bioavailability or target binding, justifying their continued production over this simpler analog.

Heterocyclic Variants: Pyrazole and Furan Derivatives

- [(1-Methyl-1H-pyrazol-4-yl)methyl][(5-methylfuran-2-yl)methyl]amine

- (1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride

Structural Contrasts :

- Pyrazole : Contains two adjacent nitrogen atoms, fostering dipole interactions distinct from thiazole’s sulfur.

- Furan/Thiophene : Oxygen (furan) or sulfur (thiophene) in five-membered rings alter electronic profiles. Thiophene’s sulfur mimics thiazole but lacks the ring’s nitrogen, reducing basicity.

Pharmacological Notes: Thiazole’s sulfur-nitrogen synergy may enhance metabolic stability compared to furan or pyrrole derivatives, which are more prone to oxidative degradation.

Tabulated Comparison of Key Compounds

Biological Activity

N-Methyl-1-(1-(thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride is a synthetic compound with significant potential in medicinal chemistry, particularly in neuropharmacology and antimicrobial research. This article explores its biological activities, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a thiazole moiety, which enhances its biological activity. The molecular formula is CHClNS, with a molecular weight of approximately 247.79 g/mol. The thiazole ring is known for its role in various biological activities, including antimicrobial and anti-inflammatory effects.

N-Methyl-1-(1-(thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride interacts with multiple biological targets:

- Neurotransmitter Systems : Preliminary studies suggest that this compound may influence serotonin and dopamine pathways, potentially affecting mood and behavior.

- Receptor Binding : Interaction studies indicate binding affinity to serotonin receptors, which could elucidate its neuropharmacological effects.

- Antimicrobial Activity : The thiazole moiety is associated with antimicrobial properties, suggesting that the compound may inhibit microbial growth through enzyme inhibition or receptor modulation.

Neuropharmacological Effects

Research indicates that N-Methyl-1-(1-(thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride exhibits notable effects on the central nervous system. It has been studied for potential applications in treating mood disorders due to its interaction with serotonin receptors. Further investigations are required to fully understand its impact on neurotransmitter systems and behavioral outcomes.

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.25 µg/mL | Significant antibacterial effect |

| Escherichia coli | 0.30 µg/mL | Moderate antibacterial effect |

| Candida albicans | 0.10 µg/mL | Effective antifungal activity |

These findings suggest that N-Methyl-1-(1-(thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride could be a candidate for developing new antimicrobial agents .

Study on Antimicrobial Efficacy

In a comparative study, N-Methyl-1-(1-(thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride was evaluated alongside other thiazole derivatives. The results indicated that this compound displayed superior activity against Staphylococcus aureus compared to traditional antibiotics such as ciprofloxacin, highlighting its potential as an effective antimicrobial agent .

Neuropharmacological Assessment

A recent study investigated the effects of the compound on animal models exhibiting depressive-like behaviors. Results indicated that administration of N-Methyl-1-(1-(thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride led to significant reductions in depressive symptoms, correlating with increased serotonin levels in the brain . This suggests potential therapeutic applications in mood disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.